molecular formula C9H3BrCl2F3N B13720989 3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenylacetonitrile

3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenylacetonitrile

Cat. No.: B13720989
M. Wt: 332.93 g/mol
InChI Key: KBQIJPCXDMECCY-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenylacetonitrile is a chemical compound with the molecular formula C9H3BrCl2F3N It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenylacetonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenylacetonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and chlorination of a trifluoromethyl-substituted phenylacetonitrile. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive intermediates and by-products. The process is optimized for yield and purity, with careful control of reaction parameters to minimize side reactions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenylacetonitrile is unique due to the specific arrangement of bromine, chlorine, and trifluoromethyl groups on the phenylacetonitrile core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H3BrCl2F3N

Molecular Weight

332.93 g/mol

IUPAC Name

2-[3-bromo-2,6-dichloro-5-(trifluoromethyl)phenyl]acetonitrile

InChI

InChI=1S/C9H3BrCl2F3N/c10-6-3-5(9(13,14)15)7(11)4(1-2-16)8(6)12/h3H,1H2

InChI Key

KBQIJPCXDMECCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)CC#N)Cl)C(F)(F)F

Origin of Product

United States

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